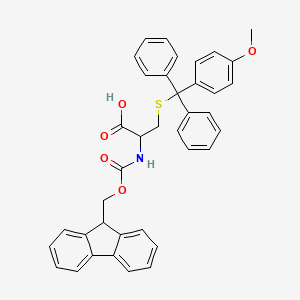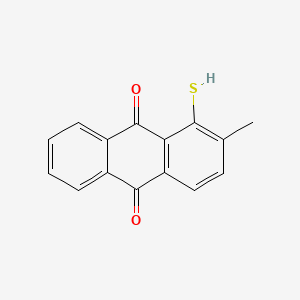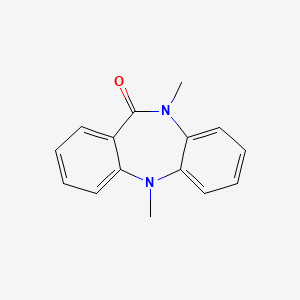
2-Bromo-2-methyl-1-indanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2-methyl-1-indanone is a halogenated indanone derivative. It is a compound of interest in organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a bromine atom and a methyl group attached to the indanone core, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-methyl-1-indanone typically involves the bromination of 2-methyl-1-indanone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-2-methyl-1-indanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced forms.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted indanones.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
2-Bromo-2-methyl-1-indanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2-methyl-1-indanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group are key sites for chemical interactions. The compound can form covalent bonds with biological molecules, potentially disrupting cellular processes and exhibiting biological activity .
Comparación Con Compuestos Similares
2-Methyl-1-indanone: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1-indanone: Similar structure but without the methyl group, leading to different reactivity and applications.
1-Indanone: The parent compound, which lacks both the bromine and methyl groups.
Uniqueness: 2-Bromo-2-methyl-1-indanone is unique due to the presence of both bromine and methyl groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
5728-91-6 |
|---|---|
Fórmula molecular |
C10H9BrO |
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
2-bromo-2-methyl-3H-inden-1-one |
InChI |
InChI=1S/C10H9BrO/c1-10(11)6-7-4-2-3-5-8(7)9(10)12/h2-5H,6H2,1H3 |
Clave InChI |
RECHMHWGWSZYCV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC=CC=C2C1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B12809513.png)








![1-{[Acetyl(4-methylphenyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B12809578.png)

